An In-depth Technical Guide to 2-[Methyl(pyrimidin-2-yl)amino]acetic acid for Drug Design
An In-depth Technical Guide to 2-[Methyl(pyrimidin-2-yl)amino]acetic acid for Drug Design
Foreword: Unlocking the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, integral to a multitude of therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its importance in medicinal chemistry. This guide focuses on a specific, yet promising derivative: 2-[Methyl(pyrimidin-2-yl)amino]acetic acid . While direct experimental data for this compound is nascent, this document serves as a comprehensive technical resource for researchers, providing a robust predictive profile, detailed synthetic strategies, and a well-grounded perspective on its potential in drug design. By synthesizing data from closely related analogs and foundational chemical principles, we aim to equip drug development professionals with the critical knowledge to explore and exploit the therapeutic potential of this intriguing molecule.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. Lacking extensive empirical data on 2-[Methyl(pyrimidin-2-yl)amino]acetic acid, we present a predictive profile based on computational modeling and data from structurally similar analogs.
Table 1: Predicted Physicochemical Properties of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid and Its Analogs
| Property | Predicted Value for 2-[Methyl(pyrimidin-2-yl)amino]acetic acid | 2-[(pyrimidin-2-yl)amino]acetic acid[1] | 2-[2-Methylpropyl(pyrimidin-2-yl)amino]acetic acid[2] |
| Molecular Formula | C₇H₉N₃O₂ | C₆H₇N₃O₂ | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 167.17 g/mol | 153.14 g/mol | 209.24 g/mol |
| XLogP3 | ~0.5 | 0.1 | 1.6 |
| Topological Polar Surface Area (TPSA) | 75.1 Ų | 75.1 Ų | 66.3 Ų |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 2 | 2 | 4 |
Interpretation for Drug Design:
The predicted properties of 2-[Methyl(pyrimidin-2-yl)amino]acetic acid position it as an attractive starting point for a drug discovery program. Its low molecular weight and predicted XLogP3 value suggest a favorable balance between solubility and permeability, aligning with Lipinski's Rule of Five for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to form specific and strong interactions with biological targets. The N-methylation, when compared to its unsubstituted analog, is expected to slightly increase lipophilicity and may block metabolic N-dealkylation, potentially improving its pharmacokinetic profile.
Synthesis and Chemical Reactivity
The synthesis of N-heteroaryl substituted amino acids can be challenging, often complicated by side reactions such as the formation of diketopiperazines.[3] Based on established methodologies for similar compounds, two primary synthetic routes are proposed for 2-[Methyl(pyrimidin-2-yl)amino]acetic acid.
Synthetic Pathway Overview
Caption: Proposed synthetic routes for 2-[Methyl(pyrimidin-2-yl)amino]acetic acid.
Detailed Experimental Protocol (Route A)
This protocol is adapted from standard procedures for the synthesis of related N-aryl amino acids.
Step 1: Synthesis of Ethyl 2-[Methyl(pyrimidin-2-yl)amino]acetate
-
To a solution of ethyl 2-(methylamino)acetate (1 equivalent) in a suitable aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIEA, 2 equivalents).
-
Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.
-
Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the intermediate ester.
Causality: The use of an ester of the amino acid protects the carboxylic acid from participating in side reactions. A non-nucleophilic base is crucial to prevent competition with the amino acid ester in the nucleophilic aromatic substitution reaction.
Step 2: Hydrolysis to 2-[Methyl(pyrimidin-2-yl)amino]acetic acid
-
Dissolve the purified ethyl 2-[methyl(pyrimidin-2-yl)amino]acetate in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The predicted molecular weight is 167.17 g/mol .
Potential in Drug Design and Medicinal Chemistry
The 2-aminopyrimidine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hinge-binder in many protein kinases. The addition of the N-methyl-acetic acid side chain introduces a vector for further chemical modification and can influence the compound's pharmacokinetic properties.
The Pyrimidine Core as a Bioactive Scaffold
The pyrimidine ring is a key component in numerous approved drugs, including kinase inhibitors used in oncology (e.g., Imatinib, Gefitinib), antibacterial agents, and antiviral compounds.[4] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions with aromatic residues in protein binding pockets.
Potential Biological Targets
Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, it is plausible that 2-[Methyl(pyrimidin-2-yl)amino]acetic acid could serve as a foundational structure for developing inhibitors of various protein kinases. The carboxylic acid group could be exploited to form salt bridges with basic residues like lysine or arginine in a target's active site. Furthermore, pyrimidine derivatives have shown a broad range of biological activities, including anti-inflammatory and antimicrobial effects.[5]
Structure-Activity Relationship (SAR) Considerations
Caption: Key structural regions for SAR studies.
For a medicinal chemistry campaign, the following modifications could be explored:
-
Substitution on the Pyrimidine Ring: Introducing small alkyl or halogen groups at the 4, 5, or 6 positions of the pyrimidine ring can modulate potency and selectivity.
-
Modification of the Acetic Acid Moiety: The carboxylic acid can be converted to esters or amides to alter solubility and cell permeability. Bioisosteric replacement with groups like tetrazole could also be investigated.
-
Variation of the N-Alkyl Group: Replacing the N-methyl group with other small alkyl or functionalized chains could probe the steric and electronic requirements of the target binding site.
Conclusion and Future Directions
2-[Methyl(pyrimidin-2-yl)amino]acetic acid represents a molecule of significant interest for drug discovery, possessing favorable predicted physicochemical properties and a scaffold with a proven track record in medicinal chemistry. This guide provides a foundational framework for its synthesis and rational exploration in drug design programs. The next critical steps for researchers would be the execution of the proposed synthesis, thorough characterization of the compound, and its evaluation in a panel of relevant biological assays, particularly focusing on protein kinases and other targets where pyrimidine-based inhibitors have shown promise. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.
References
-
PubChem. 2-[2-Methylpropyl(pyrimidin-2-yl)amino]acetic acid. [Link]
-
Regulations.gov. US Patent No. 8829195. [Link]
-
Tarasov, V., et al. (2003). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules, 8(8), 467. [Link]
- Google Patents. EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)
-
Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]
- Google Patents.
-
PubChem. 2-((Pyrimidin-2-yl)amino)acetic acid. [Link]
-
Google Patents. US 8.487,112 B2 - Process for preparing 4-aminobut-2-enolides. [Link]
-
ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
-
Cheméo. Chemical Properties of N-Methylglycine (CAS 107-97-1). [Link]
-
PMC. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]
-
Der Pharma Chemica. Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. [Link]
-
ResearchGate. N-(6-Amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives of glycine, valine, serine, threonine and methionine: interplay of molecular, molecular–electronic and supramolecular structures. [Link]
-
IJPRS. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. [Link]
Sources
- 1. 2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-Methylpropyl(pyrimidin-2-yl)amino]acetic acid | C10H15N3O2 | CID 63065027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
